2-(1-sulfamoylcyclopropyl)acetic acid
Description
2-(1-Sulfamoylcyclopropyl)acetic acid is a cyclopropane derivative featuring an acetic acid moiety attached to a cyclopropane ring substituted with a sulfamoyl group (-SO₂NH₂).
Properties
CAS No. |
2386237-28-9 |
|---|---|
Molecular Formula |
C5H9NO4S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-(1-sulfamoylcyclopropyl)acetic acid |
InChI |
InChI=1S/C5H9NO4S/c6-11(9,10)5(1-2-5)3-4(7)8/h1-3H2,(H,7,8)(H2,6,9,10) |
InChI Key |
GTLHHMBOMVBHCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-sulfamoylcyclopropyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarboxylic acid with sulfamoyl chloride under basic conditions to introduce the sulfamoyl group. The reaction typically requires a base such as triethylamine and is carried out at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(1-sulfamoylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylmethanol derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols
Scientific Research Applications
2-(1-sulfamoylcyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-(1-sulfamoylcyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of inflammatory responses .
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
The substituent on the cyclopropane ring significantly impacts molecular properties:
*Hypothetical data based on structural inference.
Key Observations :
- Polarity : Sulfamoyl and mercaptomethyl derivatives exhibit higher polarity due to functional groups (-SO₂NH₂, -SH) compared to methyl or hexyl substituents.
- Biological Relevance : Mercaptomethyl derivatives are intermediates in drug synthesis (e.g., Montelukast), while sulfamoyl groups are common in antimicrobial or enzyme-targeting agents .
Crystallographic and Structural Insights
- Hydrogen Bonding : Carboxylic acid groups in analogs like 2-(5-cyclohexylbenzofuran-2-yl)acetic acid form O—H⋯O hydrogen-bonded dimers, stabilizing crystal lattices . Sulfamoyl groups could enhance this via additional N—H⋯O interactions.
- Packing Motifs : Benzofuran derivatives exhibit slipped π-stacking (3.3 Å spacing), while hexyl-substituted compounds adopt trans-configurations for steric optimization .
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